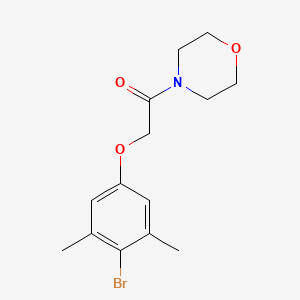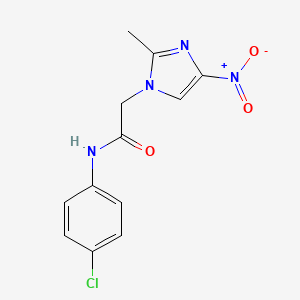![molecular formula C17H16N2O B5858612 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol](/img/structure/B5858612.png)
1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol
説明
1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol is an organic compound that belongs to the class of aminomethyl naphthols. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound includes a naphthalene ring system substituted with a hydroxyl group and an aminomethyl group linked to a 4-methylpyridine moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of naphthalen-2-ol, formaldehyde, and 4-methylpyridin-2-amine. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the aminomethyl linkage.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also implemented to reduce environmental impact.
化学反応の分析
Types of Reactions: 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalen-2-ol derivatives.
科学的研究の応用
1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA gyrase, leading to antimicrobial effects. The compound can also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
- 1-[(phenylamino)methyl]naphthalen-2-ol
- 1-[(4-methoxyphenylamino)methyl]naphthalen-2-ol
- 1-[(4-chlorophenylamino)methyl]naphthalen-2-ol
Uniqueness: 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol is unique due to the presence of the 4-methylpyridine moiety, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and other applications.
特性
IUPAC Name |
1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-8-9-18-17(10-12)19-11-15-14-5-3-2-4-13(14)6-7-16(15)20/h2-10,20H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBREOZCSNFKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333394 | |
| Record name | 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204724 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
692280-27-6 | |
| Record name | 1-[[(4-methylpyridin-2-yl)amino]methyl]naphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZOIC ACID](/img/structure/B5858537.png)
![4-(2-hydroxyethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B5858543.png)
![CYCLOPROPYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5858553.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5858561.png)

![4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5858585.png)
![3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5858597.png)
![2-methyl-N-[(3-nitrophenyl)methylcarbamoyl]propanamide](/img/structure/B5858614.png)
![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)
![3-[2-(2-Methylphenoxy)ethyl]quinazolin-4-one](/img/structure/B5858629.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)
![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)
